Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate
Description
Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate is a complex organic compound that features a tert-butyl ester, a piperidine ring, and a furan moiety
Properties
IUPAC Name |
tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5S/c1-5-26(22,23)20-10-8-15(9-11-20)19(13-16-7-6-12-24-16)14-17(21)25-18(2,3)4/h6-7,12,15H,5,8-11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVJWYRVDGSVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N(CC2=CC=CO2)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine derivative by reacting 1-ethylsulfonylpiperidine with furan-2-carbaldehyde under appropriate conditions to form the intermediate. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Furanones
Reduction: Alcohols
Substitution: Carboxylic acids
Scientific Research Applications
Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the furan moiety can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(1-methylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate
- Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(thiophene-2-ylmethyl)amino]acetate
Uniqueness
Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate is unique due to the presence of both a furan ring and a piperidine ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
